CK2α Inhibition Potency: 4-BrBt vs. 5-BrBt Isomer
Among mono-bromobenzotriazole isomers lacking N-alkylation, the 4-bromo derivative (4-BrBt) demonstrates approximately 6-fold weaker CK2α inhibition compared to its 5-bromo isomer (5-BrBt). The 4-BrBt scaffold serves as the benzotriazole core for 4-bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole, and this positional sensitivity underscores why bromine placement alone determines baseline potency prior to any N-alkylation effects [1].
| Evidence Dimension | CK2α inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 119 ± 10 μM (4-BrBt) |
| Comparator Or Baseline | 5-BrBt: 20 ± 2 μM |
| Quantified Difference | ~6-fold difference in IC₅₀ (119 μM vs. 20 μM) |
| Conditions | Human recombinant CK2α, radiometric assay measuring ³²P incorporation into peptide substrate RRRDDDSDDD, pH 7.5, 37°C |
Why This Matters
The bromine positional dependence establishes that 4-substituted benzotriazole scaffolds possess distinct potency limitations, making them unsuitable surrogates for 5-substituted analogs in CK2α-targeted applications.
- [1] W?s R, Shugar D. Isomeric mono-, di-, and tri-bromobenzo-1H-triazoles as inhibitors of human protein kinase CK2α. PLoS ONE. 2012;7(11):e48898. Table 1. View Source
